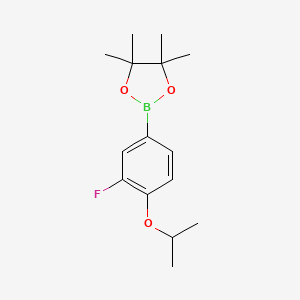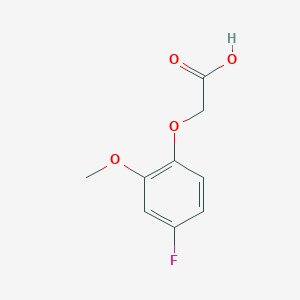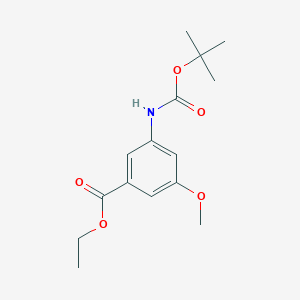
3-(5-Chloro-2-nitrophenoxy)azetidine
Descripción general
Descripción
“3-(5-Chloro-2-nitrophenoxy)azetidine” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63 .
Synthesis Analysis
Azetidines, the class of compounds to which “3-(5-Chloro-2-nitrophenoxy)azetidine” belongs, can be synthesized through various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A specific synthesis method for “3-(5-Chloro-2-nitrophenoxy)azetidine” is not available in the retrieved data.Aplicaciones Científicas De Investigación
Anticancer Activity
- Azetidinone derivatives, including 3-chloro-azetidin-2-one compounds, have been explored for their antiproliferative activity on human breast cancer cell lines. These derivatives are synthesized as analogs of resveratrol, a plant polyphenol known for its anticancer properties. Some of these azetidin-based resveratrol derivatives exhibit potential as alternative treatments for human breast cancer (Chimento et al., 2013).
Synthesis of Anticancer Drug Intermediates
- Compounds similar to 3-(5-Chloro-2-nitrophenoxy)azetidine, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, are important intermediates in the synthesis of small molecule anticancer drugs. These compounds are synthesized using methods involving halogenation, coupling, and nucleophilic reactions, and have high overall yields, suggesting their importance in pharmaceutical chemistry (Zhang et al., 2019); (Kou & Yang, 2022).
Antibacterial and Antifungal Applications
- N-3-Chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones have been studied for their in vitro antibacterial activity against various bacterial pathogens. Some of these compounds show marginal activity, indicating potential use in developing new antimicrobial agents (Halve et al., 2007).
- Another study on azetidin-2-ones synthesized from 2-amino-5-nitrothiazole and their derivatives reported antibacterial, antifungal, and antitubercular activities, along with anti-inflammatory effects in vivo. This illustrates the broad spectrum of potential medicinal applications of these compounds (Samadhiya et al., 2013).
Synthesis and Evaluation as Antimicrobial Agents
- A series of azetidin-2-ones, including 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones, have been synthesized and tested for antimicrobial activity. Several of these molecules showed potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans, demonstrating their relevance in antimicrobial research (Halve et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(5-chloro-2-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-1-2-8(12(13)14)9(3-6)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWNMKVRDHVWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-nitrophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride](/img/structure/B1400883.png)
![tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1400884.png)
![3-Iodo-7-difluoromethyl-5-(3-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine](/img/structure/B1400886.png)


![[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile](/img/structure/B1400894.png)
![5-Bromo-2-[3-(tert-butyl-dimethyl-silanyloxy)-pyrrolidin-1-yl]-pyridine](/img/structure/B1400895.png)
